

Application Note and Protocol: DPPH Radical Scavenging Assay Using Rutin Hydrate

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Compound of Interest		
Compound Name:	Rutin hydrate	
Cat. No.:	B10799789	Get Quote

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward method for evaluating the antioxidant capacity of various compounds.[1][2] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[1][2][3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant. Rutin, a common dietary flavonoid found in many plants, is known for its significant antioxidant properties and is often used as a reference compound in such assays. This document provides a detailed protocol for determining the DPPH radical scavenging activity of **Rutin hydrate**.

Experimental Protocol Materials and Reagents

Chemicals:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- **Rutin hydrate** (Standard)
- Methanol (HPLC or Spectrophotometric grade)



- Ethanol (Alternative solvent)
- Ascorbic acid or Trolox (Positive Control, optional)

Equipment:

- UV-Vis Spectrophotometer capable of reading at 517 nm
- · Adjustable micropipettes and tips
- Volumetric flasks
- Cuvettes or 96-well microplates
- Analytical balance
- Vortex mixer
- Aluminum foil (to protect solutions from light)

Preparation of Solutions

- 2.1. DPPH Working Solution (0.1 mM)
- Accurately weigh approximately 3.94 mg of DPPH powder.
- Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
- Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
- This solution should be prepared fresh daily before use.
- 2.2. **Rutin Hydrate** Stock Solution (1 mg/mL)
- Accurately weigh 10 mg of Rutin hydrate.
- Dissolve it in 10 mL of methanol to obtain a 1 mg/mL (1000 μg/mL) stock solution.
- 2.3. Rutin Hydrate Standard Dilutions



- From the 1 mg/mL stock solution, prepare a series of standard solutions in methanol.
- Typical concentrations for the calibration curve are 10, 20, 40, 60, 80, and 100 μg/mL.
- To prepare 1 mL of each concentration, pipette the required volume of the stock solution and dilute with methanol as detailed in the table below.

Assay Procedure

- Reaction Setup: Pipette 1.0 mL of each Rutin hydrate standard dilution into separate, labeled test tubes.
- Control Preparation:
 - Negative Control (Blank): Prepare a tube containing 1.0 mL of methanol instead of the Rutin solution. This serves as the control for measuring the initial absorbance of the DPPH solution (A_control).
 - Sample Blank (Optional): To correct for any background absorbance from the sample, prepare a separate set of tubes with 1.0 mL of each Rutin hydrate dilution and 2.0 mL of methanol (without DPPH).
- Reaction Initiation: Add 2.0 mL of the 0.1 mM DPPH working solution to each test tube.
- Incubation: Vortex each tube thoroughly and incubate them in the dark at room temperature for 30 minutes. The incubation period is crucial to allow the scavenging reaction to reach completion.
- Absorbance Measurement: After incubation, measure the absorbance of each solution at
 517 nm using the UV-Vis spectrophotometer. Use methanol to zero the spectrophotometer.

Data Presentation and Analysis Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = $[(A_0 - A_1) / A_0] \times 100$



Where:

- Ao is the absorbance of the negative control (DPPH solution without sample).
- A1 is the absorbance of the sample (DPPH solution with **Rutin hydrate**).

Sample Data Table

The results can be summarized in a table for clarity and easy comparison.

Rutin Hydrate Concentration (µg/mL)	Absorbance at 517 nm (A ₁)	% Scavenging Activity
0 (Control)	0.985 (A ₀)	0.0
10	0.768	22.0
20	0.591	40.0
40	0.345	65.0
60	0.187	81.0
80	0.099	89.9
100	0.054	94.5

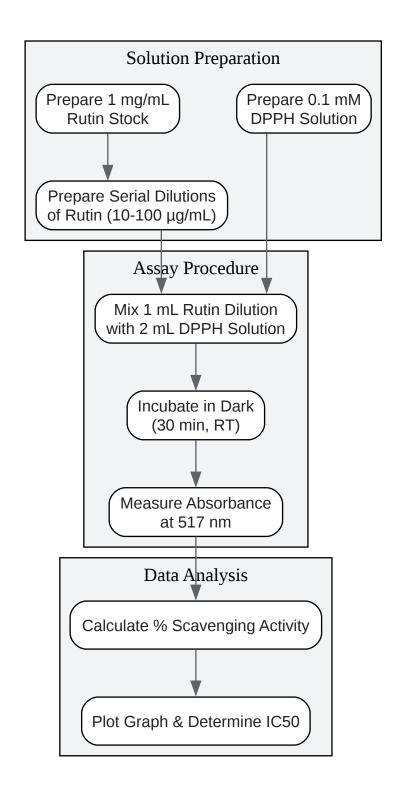
Note: The absorbance values provided are for illustrative purposes only.

IC₅₀ Determination

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the data. This is achieved by plotting a graph of the percentage of scavenging activity against the corresponding **Rutin hydrate** concentrations. The IC₅₀ value is then calculated from the resulting linear regression equation (y = mx + c), where y = 50.

Visualizations Experimental Workflow



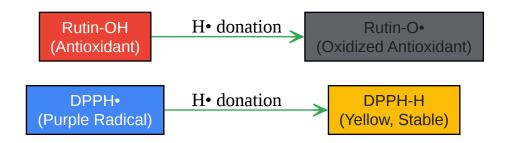


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Caption: Workflow for the DPPH radical scavenging assay with Rutin hydrate.

Mechanism of DPPH Radical Scavenging





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Caption: Scavenging of the DPPH radical by an antioxidant like Rutin.

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References

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